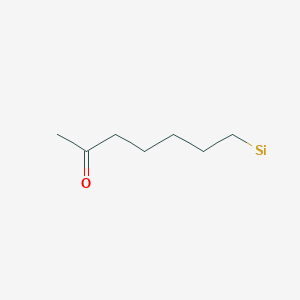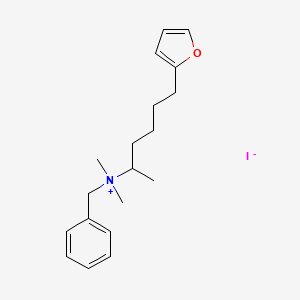
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is a quaternary ammonium compound known for its unique structure and properties. This compound features a benzyl group, a dimethylammonium group, and a furan ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of benzyldimethylamine with 5-(2-furyl)-1-methylpentyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The furan ring can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The double bonds in the furan ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation of the furan ring can yield furanones.
Scientific Research Applications
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of certain disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can facilitate the transport of other molecules across cell membranes, making it useful in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetraethylammonium Iodide: Known for its use in phase transfer catalysis.
Uniqueness
Benzyldimethyl(5-(2-furyl)-1-methylpentyl)ammonium iodide is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other quaternary ammonium compounds and expands its range of applications in scientific research and industry.
Properties
CAS No. |
63446-18-4 |
|---|---|
Molecular Formula |
C19H28INO |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
benzyl-[6-(furan-2-yl)hexan-2-yl]-dimethylazanium;iodide |
InChI |
InChI=1S/C19H28NO.HI/c1-17(10-7-8-13-19-14-9-15-21-19)20(2,3)16-18-11-5-4-6-12-18;/h4-6,9,11-12,14-15,17H,7-8,10,13,16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GHTWNAUUVJGTGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCCC1=CC=CO1)[N+](C)(C)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


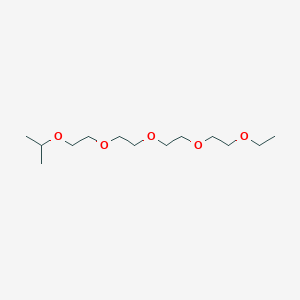
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
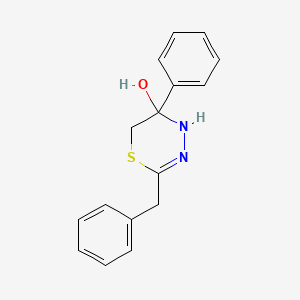




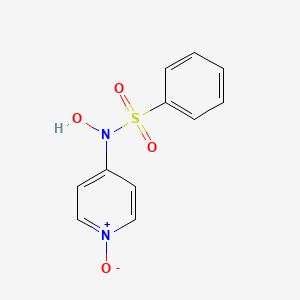
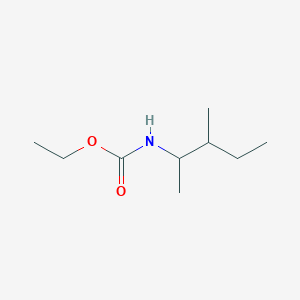
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
